N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide
Brand Name:
Vulcanchem
CAS No.:
405894-82-8
VCID:
VC0445584
InChI:
InChI=1S/C17H16FNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
SMILES:
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3F
Molecular Formula:
C17H16FNO3
Molecular Weight:
301.31g/mol
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide
CAS No.: 405894-82-8
Main Products
VCID: VC0445584
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31g/mol
CAS No. | 405894-82-8 |
---|---|
Product Name | N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide |
Molecular Formula | C17H16FNO3 |
Molecular Weight | 301.31g/mol |
IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide |
Standard InChI | InChI=1S/C17H16FNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Standard InChIKey | DCDVYQMRYOXGGY-UHFFFAOYSA-N |
SMILES | CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3F |
Canonical SMILES | CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3F |
PubChem Compound | 2893807 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume